Heptane, 1-(methoxymethoxy)-
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Overview
Description
Heptane, 1-(methoxymethoxy)- is an organic compound that belongs to the class of ethers It is a derivative of heptane, where one of the hydrogen atoms is replaced by a methoxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptane, 1-(methoxymethoxy)- typically involves the reaction of heptane with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
Heptane+Methoxymethyl chloride→Heptane, 1-(methoxymethoxy)-+HCl
Industrial Production Methods
Industrial production of Heptane, 1-(methoxymethoxy)- can be achieved through a continuous flow process where heptane and methoxymethyl chloride are fed into a reactor containing a base. The reaction mixture is then heated to a specific temperature to facilitate the reaction. The product is subsequently purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Heptane, 1-(methoxymethoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions where the methoxymethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted heptane derivatives.
Scientific Research Applications
Heptane, 1-(methoxymethoxy)- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of lipid membranes and as a model compound for hydrophobic interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Heptane, 1-(methoxymethoxy)- involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The methoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Heptane: A straight-chain alkane with similar hydrophobic properties.
Methoxymethane: A simple ether with a methoxymethoxy group.
1-Methoxyheptane: Another ether derivative of heptane.
Uniqueness
Heptane, 1-(methoxymethoxy)- is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties such as increased polarity and reactivity compared to its parent compound, heptane. This makes it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
71739-40-7 |
---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1-(methoxymethoxy)heptane |
InChI |
InChI=1S/C9H20O2/c1-3-4-5-6-7-8-11-9-10-2/h3-9H2,1-2H3 |
InChI Key |
UXUAESQHJLEXHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOCOC |
Origin of Product |
United States |
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